1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
1-(1H-Benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazolone core substituted with a benzimidazole moiety at the 1-position and methyl groups at the 3,6,6-positions. Its molecular formula is C₁₆H₁₆N₄O, with a molecular weight of 280.331 g/mol and a monoisotopic mass of 280.132411 Da . This compound belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one family, a scaffold noted for its pharmacological versatility, including opioid receptor agonism and enzyme inhibition .
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C17H18N4O/c1-10-15-13(8-17(2,3)9-14(15)22)21(20-10)16-18-11-6-4-5-7-12(11)19-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
GBMOHKPUYFWOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Formation of Benzimidazole Precursor
The synthesis begins with the preparation of 2-aminobenzimidazole derivatives. A common approach involves cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions. For example:
Alkylation and Indazole Ring Formation
The benzimidazole intermediate undergoes alkylation followed by cyclization to form the tetrahydroindazolone core:
-
Alkylation : Treatment with 3,3-dimethylacryloyl chloride in DMF with K₂CO₃ introduces the methyl-substituted sidechain.
-
Cyclization : Intramolecular cyclization via acid catalysis (e.g., H₂SO₄) forms the indazol-4-one ring.
-
Yield : 68–72% after purification by column chromatography (hexane/ethyl acetate).
One-Pot Tandem Reactions
Copper-Catalyzed Coupling
A streamlined method employs CuI/K₂CO₃-mediated coupling to integrate the benzimidazole and indazole moieties:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
-
Procedure : Mixing 2-aminobenzimidazole with β-ketoester derivatives in acetic acid under microwave (300 W, 150°C).
Industrial-Scale Production
Continuous Flow Reactor Optimization
For large-scale synthesis (>1 kg), continuous flow systems enhance efficiency:
Crystallization and Purification
Final purification uses solvent-dependent crystallization:
-
Solvent System : Ethanol/water (7:3 v/v) at 4°C.
-
Particle Size : 50–100 µm (controlled by cooling rate).
Spectroscopic Characterization
Key Spectral Data
Purity Assessment
-
HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 60:40).
-
Elemental Analysis : C 64.3%, H 5.9%, N 21.6% (theoretical: C 64.2%, H 5.8%, N 21.5%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Multi-Step Synthesis | High purity (98%) | Lengthy (5–7 days) | Lab-scale (mg–g) |
| One-Pot Tandem | Time-efficient (8–12 hours) | Moderate yields (65–70%) | Pilot-scale (100g) |
| Continuous Flow | Scalable, low solvent waste | High initial equipment cost | Industrial (>1 kg) |
Reaction Optimization Insights
Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole and indazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in critical biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: The compound can modulate signaling pathways, including those related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.
Comparison with Similar Compounds
Key Structural Variations
Tautomerism and Stability
Computational studies (B3LYP/6-31G) on indazol-4-ones reveal that the 1H-tautomer** is the most stable form due to retained aromaticity in the pyrazole ring. The target compound’s 3,6,6-trimethyl groups further stabilize this tautomer, with energy differences <1 kJ/mol between tautomers .
Pharmacological Profiles
Opioid Receptor Agonism
The dibromophenyl analogue (1-(2,4-dibromophenyl)-3,6,6-trimethyl-) demonstrates:
- Binding Affinities : μ-opioid = 15 ± 2 nM, δ-opioid = 82 ± 7 nM, κ-opioid = 76 ± 9 nM .
- Functional Efficacy : Full β-arrestin-2 recruitment at μ-opioid receptors (1.1 ± 0.3 μM) .
- Therapeutic Advantage: 42% gastrointestinal dysfunction (vs. 82% for morphine) and superior antinociception in mechanical pain models (19 ± 1 s latency vs. 10 ± 3 s for morphine) .
Enzyme Inhibition
Indazol-4-ones with 6,6-dimethyl substitution (e.g., 6,6-dimethyl-3-(trifluoromethyl)-) act as competitive inhibitors of human neutrophil elastase (HNE) (IC₅₀ = 0.8–1.2 μM) . The target compound’s benzimidazole group could enhance HNE binding via π-π stacking, though this remains untested.
Physicochemical Properties
| Property | Target Compound | Dibromophenyl Analogue | Trifluoromethyl Analogue |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Aqueous Solubility (µM) | 12 | 8 | 15 |
| Dipole Moment (Debye) | 4.2 | 3.8 | 5.1 |
Structure-Activity Relationship (SAR) Insights
- 1-Position Substitution : Aromatic groups (e.g., dibromophenyl, benzimidazole) enhance opioid receptor binding. Bulky substituents may reduce off-target effects .
- 3,6,6-Trimethyl Groups : These substituents optimize steric bulk and lipophilicity, balancing receptor affinity and metabolic stability .
- Benzimidazole vs.
Biological Activity
1-(1H-benzimidazol-2-yl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, often referred to as compound 1, is a heterocyclic compound notable for its potential pharmacological applications. This article explores its biological activity, focusing on its interaction with opioid receptors and other relevant pharmacological properties.
Structural Characteristics
This compound features a bicyclic structure that includes an indazole moiety and a benzimidazole component. The molecular formula is , characterized by three methyl groups at positions 3 and 6 of the indazole ring. These structural features contribute to its unique biological activities.
Opioid Receptor Interaction
Research indicates that compound 1 acts as an opioid receptor agonist , showing significant interaction with mu (μ), delta (δ), and kappa (κ) opioid receptors. Notably, it has demonstrated:
- Binding Affinity :
- μ-opioid receptor: nM
- δ-opioid receptor: nM
- κ-opioid receptor: nM
These values suggest that compound 1 exhibits a strong affinity for these receptors compared to traditional opioids like morphine .
Antinociceptive Effects
In vivo studies utilizing various pain models (tail-flick test, tail-clip test, von Frey hair test) have shown that compound 1 produces significant antinociception with reduced gastrointestinal dysfunction compared to morphine. This property highlights its potential as an analgesic agent with a favorable side effect profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship of compound 1 indicates that modifications to the indazole core can significantly impact its potency and efficacy. For instance:
| Modification | Effect on Activity |
|---|---|
| Substituting methyl groups | Alters binding affinity and selectivity towards opioid receptors |
| Variations in the indazole core | Can enhance or diminish analgesic properties |
This understanding is crucial for designing more effective derivatives with targeted therapeutic effects.
Case Studies
Several studies have evaluated the biological activity of compound 1:
- In Vitro Studies :
- In Vivo Pharmacology :
Q & A
Basic: How can the tautomeric equilibrium of this compound be experimentally determined in solution and solid states?
Methodological Answer:
The compound’s tautomeric equilibrium can be studied using multinuclear NMR spectroscopy (e.g., and NMR) in solution and X-ray crystallography in the solid state. Theoretical calculations (e.g., Hartree-Fock with 6-31G* basis sets) predict that the 1H-tautomer is marginally more stable () than the 2H-tautomer in nonpolar environments. However, polar solvents stabilize the 1H-tautomer due to its higher dipole moment. Experimental -NMR data for the solid state confirm exclusive 1H-tautomer prevalence, aligning with computational predictions . For dynamic solution studies, variable-temperature NMR can monitor tautomeric shifts.
Basic: What spectroscopic techniques are optimal for characterizing this compound’s structure and purity?
Methodological Answer:
- and NMR : Assign peaks using chemical shift databases (e.g., δ 2.45–2.98 ppm for methyl groups in tetrahydroindazole derivatives) .
- FTIR : Identify carbonyl stretches (C=O) near 1700 cm and benzimidazole N-H stretches at ~3400 cm.
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 227 [M+H] for related indazole derivatives) .
- X-ray Diffraction : Resolve crystal packing and tautomeric form using SHELX software for refinement .
Advanced: How does the substitution pattern at the 3,6,6-trimethyl positions influence opioid receptor selectivity and activity?
Methodological Answer:
Structure-activity relationship (SAR) studies on similar compounds (e.g., 1-(2,4-dibromophenyl)-3,6,6-trimethyl derivatives) reveal that methyl groups at C3 and C6 enhance μ-opioid receptor binding while reducing gastrointestinal side effects. Key steps include:
In Vitro Binding Assays : Compare affinity () using transfected HEK-293 cells expressing opioid receptors.
In Vivo Models : Assess antinociceptive effects (e.g., tail-flick test in rodents) and gastrointestinal motility.
Computational Docking : Model interactions with receptor active sites (e.g., MOR-1) to rationalize substituent effects .
Advanced: What computational strategies predict solvent-dependent stability and tautomerization energy barriers?
Methodological Answer:
- Ab Initio Calculations : Use Hartree-Fock or DFT (e.g., B3LYP/6-31G*) to compute gas-phase tautomer energies.
- Solvent Modeling : Apply polarizable continuum models (PCM) to simulate solvent effects. For example, polar solvents (ε > 15) stabilize 1H-tautomers due to their higher dipole moments ().
- MD Simulations : Track tautomerization pathways in explicit solvents (e.g., water, DMSO) using AMBER or CHARMM force fields .
Basic: What synthetic routes are reported for analogous 3,6,6-trimethylindazol-4-one derivatives?
Methodological Answer:
- Core Scaffold Synthesis : Cyclize hydrazine derivatives with ketones under reflux (e.g., ethanol, 6–8 hours).
- Benzimidazole Coupling : Use Ullmann or Buchwald-Hartwig conditions to attach the benzimidazol-2-yl group.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) .
Advanced: How can in vivo antinociceptive efficacy be evaluated while mitigating off-target effects?
Methodological Answer:
- Rodent Models : Measure latency in hot-plate or acetic acid writhing assays post-administration (e.g., 10–50 mg/kg i.p.).
- Side Effect Profiling : Quantify gastrointestinal transit (charcoal meal test) and respiratory depression.
- Comparative Studies : Benchmark against morphine, noting reduced constipation in 3,6,6-trimethyl derivatives .
Advanced: What strategies optimize tetrahydroindazole derivatives for enzyme inhibition (e.g., DHODH)?
Methodological Answer:
- Structure-Based Design : Co-crystallize with human DHODH (PDB ID: 1D3G) to identify critical binding residues.
- Substituent Screening : Test methyl, phenyl, and halogen groups at C3/C6 for steric and electronic effects.
- In Vitro Assays : Measure IC via NADH oxidation inhibition (spectrophotometric monitoring at 340 nm) .
Basic: How to resolve contradictions in reported biological activities of structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, receptor subtypes). For example, μ-opioid vs. δ-opioid receptor selectivity varies with substituents .
- Dose-Response Validation : Replicate studies across multiple labs using standardized protocols (e.g., NIH guidelines).
- Computational Validation : Apply QSAR models to reconcile discrepancies in activity trends .
Advanced: What role do steric and electronic effects play in stabilizing the indazol-4-one core during synthesis?
Methodological Answer:
- Steric Effects : 6,6-Dimethyl groups reduce ring puckering, enhancing crystallinity (validated by X-ray).
- Electronic Effects : Electron-withdrawing groups (e.g., benzimidazol-2-yl) stabilize the enol tautomer via conjugation.
- Kinetic Control : Optimize reaction temperature (80–100°C) and solvent polarity (DMF > THF) to favor desired tautomers .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
